molecular formula C19H25FN4O2 B5581860 1-tert-butyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide

1-tert-butyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B5581860
M. Wt: 360.4 g/mol
InChI Key: PIDDSCDMAFBIHD-UHFFFAOYSA-N
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Description

1-tert-butyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C19H25FN4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.19615422 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Metabolite Identification

The compound has been studied for its metabolic pathways in biological systems. For instance, Yoo et al. (2008) investigated the in vitro metabolism of a similar compound using a hepatic microsomal system, revealing major metabolic reactions like hydroxylation and carbonyl reduction, and identified a C-demethylated metabolite (Yoo et al., 2008).

Synthesis and Properties of Related Compounds

Research has been conducted on the synthesis and properties of compounds related to 1-tert-butyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide. Hsiao et al. (2000) synthesized compounds through aromatic nucleophilic substitution reactions, focusing on their solubility and thermal stability (Hsiao, Yang, & Chen, 2000).

Development of Novel Tetracyclic Derivatives

Changunda et al. (2020) explored the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives, highlighting the use of tert-butanol to increase yield and reduce competing intermolecular reactions (Changunda et al., 2020).

Anticancer and Antimicrobial Applications

Compounds with structures similar to this compound have been investigated for their anticancer and antimicrobial properties. Ray et al. (2007) conducted studies on palladium, gold, and silver N-heterocyclic carbene complexes showing potent anticancer and significant antimicrobial properties (Ray et al., 2007).

Asymmetric Synthesis for Drug Development

Jona et al. (2009) developed an efficient asymmetric synthesis method for a compound structurally related to the target molecule, aiming at the synthesis of nociceptin antagonists, highlighting its potential in drug development (Jona et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazoles are known to have a wide range of biological activities, including antiviral, antibacterial, and anticancer activities . Pyrrolidines are also found in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities associated with benzimidazoles and pyrrolidines . It could be explored for potential uses in medicine, particularly if it shows promising antiviral, antibacterial, or anticancer activity.

Properties

IUPAC Name

1-tert-butyl-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2/c1-19(2,3)24-11-12(9-17(24)25)18(26)23(4)8-7-16-21-14-6-5-13(20)10-15(14)22-16/h5-6,10,12H,7-9,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDDSCDMAFBIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N(C)CCC2=NC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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